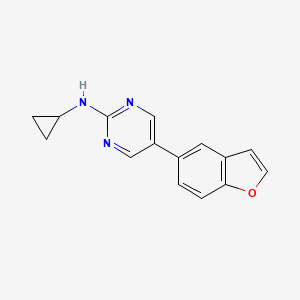

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine

Description

5-(1-Benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with a benzofuran moiety and at position 2 with an N-cyclopropylamine group. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to mimic nucleobases or act as kinase inhibitors, though specific pharmacological data for this compound remain uncharacterized in the available literature .

Properties

IUPAC Name |

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-4-14-11(5-6-19-14)7-10(1)12-8-16-15(17-9-12)18-13-2-3-13/h1,4-9,13H,2-3H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHPPYSTQHFJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)C3=CC4=C(C=C3)OC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or acids.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.

Coupling of Benzofuran and Pyrimidine Rings: The benzofuran and pyrimidine rings are coupled using a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of the Cyclopropylamine Group: The cyclopropylamine group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.

Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Benzofuran Derivatives

- 5-APB and analogs: These compounds exhibit amphetamine-like activity, primarily acting as serotonin receptor agonists and monoamine releasers. The aminopropyl side chain facilitates blood-brain barrier penetration, while N-alkylation (e.g., 5-MAPB, 5-EAPB) modulates potency and metabolic stability .

- Key differences: The target compound replaces the flexible aminopropyl chain with a rigid pyrimidine ring, likely reducing CNS activity but enhancing binding specificity for enzymes (e.g., kinases).

Pyrimidine Derivatives

- 5-Chloro-N-cyclopropylpyrimidin-2-amine : Shares the pyrimidine-cyclopropylamine motif but lacks the benzofuran group. Such halogenated pyrimidines are often used in kinase inhibitors (e.g., JAK/STAT inhibitors) .

Biological Activity

5-(1-benzofuran-5-yl)-N-cyclopropylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural combination of a benzofuran ring, a pyrimidine ring, and a cyclopropylamine substituent, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2548990-74-3 |

| Molecular Formula | C15H13N3O |

| Molecular Weight | 253.28 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various disease processes. The compound is believed to modulate several signaling pathways that are critical for cell proliferation, apoptosis, and immune response.

Molecular Targets

Research indicates that the compound may interact with:

- Enzymes : Potential inhibition of kinases involved in cell signaling.

- Receptors : Modulation of receptor activity that could influence cellular responses.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. It has been evaluated in preclinical models for its efficacy against various cancer types, particularly those with DNA damage repair deficiencies.

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria and viruses, although detailed studies are required to confirm these effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| 5-(1-benzofuran-5-yl)-N-ethylpropan-2-amine | Potential entactogenic effects |

| 5-MAPB | Empathogenic effects |

The distinct combination of the benzofuran and pyrimidine rings in this compound may account for its unique biological profile compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer therapy:

- Study on Antitumor Efficacy : A preclinical study demonstrated that the compound significantly reduced tumor growth in xenograft models with deficient DNA repair mechanisms. The findings indicated enhanced efficacy when combined with traditional chemotherapeutic agents.

- Synergistic Effects : Research has shown that when used in combination with DNA-damaging agents, this compound exhibited synergistic antitumor activity, suggesting its potential as an adjunct therapy in cancer treatment.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.